3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine
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Overview
Description
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, nitro, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of 2-aminopyridine followed by nitration to introduce the nitro group. The thiazole moiety is then introduced through a condensation reaction with a thiazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the thiazole moiety.
5-Nitro-2-thiazolylamine: Contains the thiazole and nitro groups but lacks the pyridine ring.
3-Bromo-2-nitropyridine: Similar but lacks the thiazole and amino groups.
Uniqueness
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine is unique due to the combination of the pyridine, thiazole, and nitro groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrN4O2S |
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Molecular Weight |
329.18 g/mol |
IUPAC Name |
3-bromo-5-nitro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C10H9BrN4O2S/c1-6(10-12-2-3-18-10)14-9-8(11)4-7(5-13-9)15(16)17/h2-6H,1H3,(H,13,14) |
InChI Key |
OHOKVBOXSOVAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=C(C=C(C=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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